molecular formula C10H18O2 B14500058 2-Hydroxy-2,3,3,5,5-pentamethylcyclopentan-1-one CAS No. 65342-04-3

2-Hydroxy-2,3,3,5,5-pentamethylcyclopentan-1-one

Cat. No.: B14500058
CAS No.: 65342-04-3
M. Wt: 170.25 g/mol
InChI Key: BVGZQSXRPLGOHY-UHFFFAOYSA-N
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Description

2-Hydroxy-2,3,3,5,5-pentamethylcyclopentan-1-one is an organic compound with a unique structure characterized by a cyclopentane ring substituted with multiple methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2,3,3,5,5-pentamethylcyclopentan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diketone with a strong base, followed by cyclization and subsequent hydroxylation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions and catalysts to enhance the efficiency and scalability of the synthesis. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2,3,3,5,5-pentamethylcyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

2-Hydroxy-2,3,3,5,5-pentamethylcyclopentan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Hydroxy-2,3,3,5,5-pentamethylcyclopentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include oxidation-reduction reactions and enzyme-catalyzed transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-methyl-2-cyclopentene-1-one
  • 2-Hydroxy-3-pentanone
  • 2-Hydroxy-3-methylcyclopentanone

Uniqueness

2-Hydroxy-2,3,3,5,5-pentamethylcyclopentan-1-one is unique due to its highly substituted cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

65342-04-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-hydroxy-2,3,3,5,5-pentamethylcyclopentan-1-one

InChI

InChI=1S/C10H18O2/c1-8(2)6-9(3,4)10(5,12)7(8)11/h12H,6H2,1-5H3

InChI Key

BVGZQSXRPLGOHY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(C1=O)(C)O)(C)C)C

Origin of Product

United States

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